Cas no 3470-98-2 (1-Butylpyrrolidin-2-one)
1-Butylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Butylpyrrolidin-2-one
- 1-Butyl-2-pyrrolidone
- 1-Butyl-pyrrolidin-2-one
- 1-BUTYL-2-PYRROLIDINONE
- 1-N-Butyl-2-Pyrrolidone
- 2-PYRROLIDINONE,1-BUTYL
- N-Butyl-2-azacyclopentanone
- N-Butyl-2-pyrrolidinone
- N-Butylpyrrolidinone
- N-Butylpyrrolidone
- N-n-butyl-2-pyrrolidinone
- N-Butyl-2-pyrrolidone
- N-Butylbutyrolactam
- AS-36941
- BCP24378
- W-106712
- 1-Butyl-2-pyrrolidione
- CS-W016436
- A822359
- SY020373
- EINECS 222-437-8
- AKOS006228803
- NS00010159
- BRN 0111543
- SCHEMBL10513
- DTXSID80188254
- 1-Butyl-2-Pyrrodidone
- AB01298
- FT-0658353
- 3470-98-2
- 2-PYRROLIDINONE, 1-BUTYL-
- MFCD00020876
- EN300-7414036
- EC 222-437-8
- AC-24510
- B1254
- N-n-Butyl-2-pyrrolidone
- DB-337165
-
- MDL: MFCD00020876
- Inchi: 1S/C8H15NO/c1-2-3-6-9-7-4-5-8(9)10/h2-7H2,1H3
- InChI Key: BNXZHVUCNYMNOS-UHFFFAOYSA-N
- SMILES: O=C1CCCN1CCCC
Computed Properties
- Exact Mass: 141.11500
- Monoisotopic Mass: 141.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 0,96 g/cm3
- Boiling Point: 137°C/28mmHg(lit.)
- Refractive Index: 1.4640 to 1.4660
- PSA: 20.31000
- LogP: 1.34680
- Solubility: Not determined
1-Butylpyrrolidin-2-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: S23-S24/25
- RTECS:UY5746000
- Storage Condition:2-8 °C
- Safety Term:23-24/25
1-Butylpyrrolidin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
1-Butylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124554-100ml |
1-Butylpyrrolidin-2-one |
3470-98-2 | >98.0%(GC) | 100ml |
¥742.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124554-25mL |
1-Butylpyrrolidin-2-one |
3470-98-2 | >98.0%(GC) | 25ml |
¥232.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124554-5mL |
1-Butylpyrrolidin-2-one |
3470-98-2 | >98.0%(GC) | 5ml |
¥171.90 | 2023-09-04 | |
| Alichem | A109004755-25g |
1-Butylpyrrolidin-2-one |
3470-98-2 | 97% | 25g |
$211.20 | 2023-09-02 | |
| Alichem | A109004755-100g |
1-Butylpyrrolidin-2-one |
3470-98-2 | 97% | 100g |
$489.60 | 2023-09-02 | |
| Alichem | A109004755-1kg |
1-Butylpyrrolidin-2-one |
3470-98-2 | 97% | 1kg |
$799.00 | 2023-09-02 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1254-25ML |
1-Butyl-2-pyrrolidone |
3470-98-2 | >98.0%(GC) | 25ml |
¥390.00 | 2024-04-16 | |
| Fluorochem | 037081-5g |
1-Butylpyrrolidin-2-one |
3470-98-2 | 97% | 5g |
£24.00 | 2022-03-01 | |
| Fluorochem | 037081-25g |
1-Butylpyrrolidin-2-one |
3470-98-2 | 97% | 25g |
£77.00 | 2022-03-01 | |
| Fluorochem | 037081-100g |
1-Butylpyrrolidin-2-one |
3470-98-2 | 97% | 100g |
£191.00 | 2022-03-01 |
1-Butylpyrrolidin-2-one Suppliers
1-Butylpyrrolidin-2-one Related Literature
-
Leslie Ann Clarke,Aoife Ring,Alan Ford,Abhijeet S. Sinha,Simon E. Lawrence,Anita R. Maguire Org. Biomol. Chem. 2014 12 7612
-
Joyita Roy,Sulekha Ghosh,Probir Kumar Ojha,Kunal Roy Environ. Sci.: Nano 2019 6 224
Additional information on 1-Butylpyrrolidin-2-one
Professional Introduction to 1-Butylpyrrolidin-2-one (CAS No. 3470-98-2)
1-Butylpyrrolidin-2-one, with the chemical identifier CAS No. 3470-98-2, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic ketone has garnered attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The compound belongs to the pyrrolidinone class, characterized by a five-membered ring containing one nitrogen atom and a ketone functional group, which contributes to its unique reactivity and potential applications.
The molecular structure of 1-Butylpyrrolidin-2-one consists of a butyl group attached to the nitrogen-containing ring, enhancing its lipophilicity and influencing its interaction with biological targets. This feature has made it a subject of interest in medicinal chemistry, particularly in the development of drugs targeting neurological and inflammatory disorders. The compound’s ability to undergo various chemical transformations, such as nucleophilic addition and condensation reactions, further extends its utility in synthetic pathways.
In recent years, 1-Butylpyrrolidin-2-one has been explored for its potential in drug discovery. One notable area of research involves its role as a precursor in the synthesis of small-molecule inhibitors targeting enzyme-catalyzed pathways relevant to metabolic diseases. Studies have demonstrated that derivatives of this compound can modulate the activity of enzymes involved in glycolysis and lipogenesis, offering promising leads for therapeutic intervention. The butyl side chain’s steric and electronic properties are particularly crucial in fine-tuning the binding affinity and selectivity of these derivatives.
Moreover, the pharmacological profile of 1-Butylpyrrolidin-2-one has been investigated for its potential neuroprotective effects. Preclinical studies suggest that certain analogs of this compound may exhibit antioxidant and anti-inflammatory properties, making them candidates for treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease. The pyrrolidinone core is known to interact with biologically relevant targets, including ion channels and neurotransmitter receptors, which could be leveraged for developing novel therapeutic strategies.
The synthetic accessibility of 1-Butylpyrrolidin-2-one is another factor contributing to its popularity in research settings. The compound can be readily synthesized through catalytic hydrogenation or oxidation of butyl-substituted pyrroles, providing researchers with a reliable starting material for further derivatization. Advances in synthetic methodologies have enabled the production of complex derivatives with tailored properties, expanding the scope of applications in medicinal chemistry.
Recent breakthroughs in computational chemistry have also enhanced the understanding of 1-Butylpyrrolidin-2-one’s interactions with biological systems. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding modes and affinities with target proteins. These computational approaches have facilitated the design of optimized analogs with improved pharmacokinetic profiles, reducing off-target effects and increasing therapeutic efficacy.
In addition to pharmaceutical applications, 1-Butylpyrrolidin-2-one has shown promise in materials science. Its structural features make it a suitable candidate for developing functional polymers and liquid crystals. Researchers have explored its incorporation into polymer backbones to enhance thermal stability and mechanical strength, demonstrating potential uses in advanced materials for electronics and coatings.
The future directions of research on 1-Butylpyrrolidin-2-one are multifaceted. Continued investigation into its pharmacological properties is expected to yield new insights into disease mechanisms and therapeutic interventions. Additionally, green chemistry approaches are being explored to optimize synthetic routes, minimizing environmental impact while maintaining high yields and purity standards.
The versatility of 1-Butylpyrrolidin-2-one as a building block underscores its importance in both academic research and industrial applications. As our understanding of its chemical behavior evolves, so too will its role in advancing drug discovery and material science. The compound’s unique combination of structural features and reactivity ensures that it will remain a cornerstone in synthetic chemistry for years to come.
3470-98-2 (1-Butylpyrrolidin-2-one) Related Products
- 2687-91-4(N-Ethylpyrrolidinone)
- 3470-99-3(1-Propylpyrrolidin-2-one)
- 6739-79-3(2-Oxo-1-pyrrolidinebutyramide)
- 55684-87-2(Pyrrolidinone, 1-methyl-)
- 872-50-4(N-Methylpyrrolidone)
- 26138-58-9(1-Methyl-2-pyrrolidinone)
- 51013-18-4(2-Pyrrolidinone,methyl-)
- 2687-44-7(N-Methyl-2-pyrrolidone)
- 30207-69-3(Pyrrolidinone, methyl-)
- 14052-94-9(2-Pyrrolidinone,1-[4-(1-pyrrolidinyl)butyl]-)